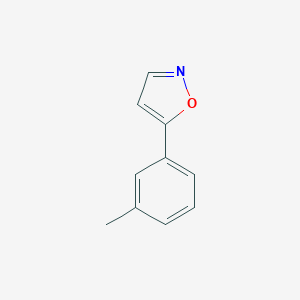

5-(m-Tolyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129747-41-7 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-(3-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3 |

InChI Key |

NSVPDKKWSHIUQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=CC=NO2 |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=NO2 |

Synonyms |

Isoxazole, 5-(3-methylphenyl)- (9CI) |

Origin of Product |

United States |

Significance of the Isoxazole Heterocyclic Core in Contemporary Organic Synthesis

The isoxazole (B147169) moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern organic synthesis and medicinal chemistry. nih.govnih.gov Its importance stems from a combination of its versatile reactivity and its presence in a multitude of biologically active compounds. researchgate.netresearchgate.net The isoxazole ring is an electron-rich aromatic system, a feature that also contributes to its utility. mdpi.com The inherent polarity and stability of the isoxazole core make it an attractive building block for constructing more complex molecular frameworks. nbinno.com

One of the key attributes of the isoxazole ring is its ability to act as a versatile synthetic intermediate. The relatively weak N-O bond within the ring can be cleaved under various conditions, leading to a range of valuable synthons such as β-hydroxy ketones, β-hydroxy nitriles, and α,β-unsaturated oximes. researchgate.netresearchgate.net This latent functionality allows chemists to unmask different reactive groups at later stages of a synthetic sequence, a strategy that is highly valuable in the total synthesis of natural products and the preparation of pharmaceutical agents.

Furthermore, the isoxazole nucleus can be readily functionalized at its three carbon positions (C3, C4, and C5), providing a platform for creating diverse molecular libraries. nih.gov A variety of synthetic methods have been developed for the regioselective construction of substituted isoxazoles, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a particularly prominent and efficient strategy. nih.govresearchgate.net

Synthetic Methodologies for 5 M Tolyl Isoxazole and Analogous Isoxazole Systems

Historical and Current Strategies for Isoxazole (B147169) Ring Annulation

Isoxazole ring annulation refers to the formation of the isoxazole heterocyclic system. Historically, and continuing to the present, the two most prominent approaches for synthesizing isoxazoles involve either the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or the [3+2] cycloaddition of alkynes with nitrile oxides sciforum.netcore.ac.uknanobioletters.com. These strategies offer versatile pathways to access a wide range of substituted isoxazoles, tailored to specific synthetic targets.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful and widely utilized chemical reaction for the construction of five-membered heterocyclic rings, including isoxazoles wikipedia.orgacademie-sciences.fr. This reaction involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, typically an alkene or alkyne wikipedia.org. When an alkyne serves as the dipolarophile, the reaction directly yields an isoxazole ring mdpi.comijpcbs.comwikipedia.org. The process is highly regarded for its ability to create complex molecular architectures in a single step, often with good regio- and stereoselectivity wikipedia.orgacademie-sciences.fr.

Nitrile oxides (RC≡N+-O-) are transient and highly reactive 1,3-dipoles crucial for isoxazole synthesis via cycloaddition ijpcbs.com. Due to their inherent instability, they are typically generated in situ just prior to or during the cycloaddition reaction mdpi.comcore.ac.ukijpcbs.com. Several methods exist for their generation:

Oxidative Dehydrogenation of Aldoximes : This is a common method where aldoximes are oxidized to form nitrile oxides. Various oxidants can be employed, including hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or iodobenzene (B50100) diacetate (DIB) sciforum.netijpcbs.comresearchgate.net. For example, aldoximes can be converted to nitrile oxides using chloramine-T as an oxidant ijpcbs.combiolmolchem.com.

Dehydrohalogenation of Hydroxyiminoyl Halides : Hydroxyiminoyl chlorides (also known as hydroximoyl chlorides) can undergo dehydrohalogenation in the presence of a strong base to generate nitrile oxides in situ nih.govijpcbs.combeilstein-journals.org. This is a standard route to access 3,5-disubstituted isoxazoles nih.gov.

Dehydration of Primary Nitro Compounds : Primary nitro compounds can also serve as precursors for nitrile oxides through dehydration reactions, often catalyzed by bases organic-chemistry.orgcore.ac.ukresearchgate.net.

Once generated, nitrile oxides readily participate in 1,3-dipolar cycloaddition reactions due to their electrophilic nature at the carbon atom and nucleophilic character at the oxygen atom, making them versatile intermediates in organic synthesis ijpcbs.com.

The choice of dipolarophile dictates the type of heterocyclic product formed. In the context of isoxazole synthesis, alkynes are the preferred dipolarophiles, as their cycloaddition with nitrile oxides directly yields aromatic isoxazole rings mdpi.comijpcbs.comwikipedia.org. Terminal alkynes are particularly important for the synthesis of 3,5-disubstituted isoxazoles nih.gov. For instance, a copper-catalyzed [3+2] cycloaddition reaction between alkynes and in situ generated nitrile oxides can provide isoxazoles in a highly regioselective manner organic-chemistry.org.

Conversely, when alkenes are used as dipolarophiles, the reaction results in the formation of 2-isoxazolines (4,5-dihydroisoxazoles), which are saturated or partially saturated versions of the isoxazole ring mdpi.comresearchgate.netijpcbs.comorientjchem.orgacademie-sciences.fr. These isoxazolines can sometimes be further oxidized to their aromatic isoxazole counterparts, but direct isoxazole formation is achieved with alkynes mdpi.com.

The regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions are critical aspects that determine the specific isomer formed. For unsymmetric dipole-dipolarophile pairs, two regioisomeric products are theoretically possible wikipedia.org. However, these reactions often exhibit high regioselectivity, meaning one isomer is predominantly formed mdpi.comnih.govsciforum.netnih.govbeilstein-journals.orgacademie-sciences.fr.

Regiochemical control is primarily governed by electronic and steric effects, often rationalized using Frontier Molecular Orbital (FMO) theory mdpi.comwikipedia.org. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other (and vice versa) dictates the preferred orientation of approach and bond formation mdpi.com. For example, the regioselectivity observed in many nitrile oxide cycloadditions can be explained by considering the favorable HOMO-LUMO interaction between the dipole and the dipolarophile mdpi.com. Steric hindrance between substituents on the dipole and dipolarophile can also influence the regiochemical outcome, favoring the formation of the less sterically hindered product wikipedia.orgacademie-sciences.fr.

For the synthesis of 5-(m-Tolyl)isoxazole via 1,3-dipolar cycloaddition, a terminal alkyne bearing the m-tolyl group would react with a nitrile oxide to form the 5-substituted product. The regioselectivity of such a reaction would typically favor the formation of the 3,5-disubstituted isoxazole, where the more electron-donating group (or the less sterically hindered carbon) of the alkyne aligns to form the C-5 bond of the isoxazole ring, and the more electrophilic carbon of the nitrile oxide forms the C-3 bond nih.gov.

Stereoselectivity, particularly for reactions involving alkenes that generate new stereocenters, is also influenced by facial discrimination and steric interactions mdpi.comwikipedia.orgresearchgate.net. While isoxazoles are aromatic and thus planar, the formation of isoxazolines from alkenes can lead to diastereomeric products (e.g., endo vs. exo) wikipedia.org.

Condensation and Cyclization Reactions Utilizing Hydroxylamine with C3 Building Blocks

Another fundamental approach to isoxazole synthesis involves the condensation and cyclization of hydroxylamine (NH₂OH) with three-carbon (C3) building blocks core.ac.ukrsc.orgnanobioletters.com. This method is particularly popular for its versatility and the availability of starting materials rsc.org.

Synthesis from 1,3-Dicarbonyl Compounds : One of the most popular and traditional methods for isoxazole synthesis is the cyclocondensation of hydroxylamine with 1,3-bielectrophiles, primarily β-diketones (also known as 1,3-dicarbonyl compounds) core.ac.ukresearchgate.netrsc.orgmdpi.comnanobioletters.comijcce.ac.ir. The reaction typically proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring mdpi.comnanobioletters.com. This method allows for the formation of substituted isoxazoles, with the substituents derived from the β-diketone structure. For example, ethyl benzoylacetate, a type of β-keto ester (a 1,3-dicarbonyl derivative), can react with hydroxylamine to form isoxazol-5(2H)-ones ijcce.ac.ir.

Synthesis from α,β-Unsaturated Systems : Hydroxylamine can also react with α,β-unsaturated carbonyl compounds, such as α,β-unsaturated ketones (also known as chalcones or enones), to form isoxazolines or, under certain conditions, isoxazoles core.ac.ukresearchgate.netorientjchem.orgrsc.orgresearchgate.netmdpi.comresearchgate.net. The reaction typically involves a Michael-type addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration. For instance, the reaction of α,β-unsaturated ketones with hydroxylamine can produce isoxazolines orientjchem.orgresearchgate.net. In some cases, subsequent elimination of water or further oxidation can lead to the fully aromatic isoxazole mdpi.com. This approach is valuable for introducing various substituents onto the isoxazole ring, depending on the structure of the α,β-unsaturated precursor.

These condensation and cyclization reactions offer robust and often straightforward routes to access a wide array of isoxazole derivatives, complementing the 1,3-dipolar cycloaddition strategy.

Catalytic Paradigms in the Synthesis of this compound and Related Derivatives

Lewis Acid and Brønsted Acid-Promoted Syntheses

Acid catalysis plays a vital role in facilitating various isoxazole synthesis pathways.

Lewis acids, such as aluminum trichloride (B1173362) (AlCl3), have been successfully employed for the direct synthesis of isoxazole derivatives. A one-pot method utilizes 2-methylquinoline (B7769805) derivatives as substrates and sodium nitrite (B80452) as a nitrogen-oxygen source, with AlCl3 acting as the sole additive. This approach eliminates the need for costly or highly toxic transition metals, offering a novel and more environmentally friendly route nih.govnih.gov. Another example involves p-toluenesulfonic acid (PTSA) acting as a Lewis acid catalyst in a one-pot three-component domino reaction for the synthesis of isoxazolo[2,3-c] beilstein-journals.orgtandfonline.comorganic-chemistry.orgthiadiazepin-2-ones, significantly increasing reaction rates and yields scirp.org.

Brønsted acids also promote various cyclization and annulation reactions leading to isoxazoles. A notable example is the Brønsted acid-catalyzed tandem process for the diastereoselective synthesis of chromeno[3,2-d]isoxazoles. This intricate process involves a 1,6-conjugate addition, electrophilic addition, and double annulations of alkynyl o-quinone methides (generated in situ from o-hydroxyl propargylic alcohols) with nitrones, yielding densely functionalized products with high diastereoselectivity acs.orgacs.org. While some Brønsted acids, like acetic acid (HOAc), may show limited efficacy in certain copper-catalyzed oxidative C-O bond formations for isoxazoles, their utility is well-established in other synthetic contexts rsc.org.

Metal-Free Organic Synthetic Approaches

The development of metal-free synthetic routes for isoxazoles is a growing area of interest, driven by concerns regarding the high costs, toxicity, waste generation, and separation difficulties associated with metal-catalyzed reactions rsc.orgrsc.org. These approaches often leverage organocatalysis or in situ generation of reactive intermediates.

One prominent metal-free strategy involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes or alkenes. Nitrile oxides can be formed through the oxidation of aldoximes using various oxidants, including hypervalent iodine species generated in situ with oxone as a terminal oxidant rsc.orgorganic-chemistry.org. Another method involves the enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides, providing a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles organic-chemistry.org.

Tert-butyl nitrite (TBN) has proven to be a versatile reagent in metal-free isoxazole synthesis, acting as a radical initiator and a source of nitrogen and oxygen atoms. It facilitates the Csp3-H bond functionalization of ketones followed by 1,3-dipolar cycloaddition to alkynes or alkenes, yielding diverse oxazole (B20620) and isoxazoline (B3343090) derivatives organic-chemistry.org. TBN has also been employed in the intramolecular cycloaddition of propargyl-substituted methyl azaarenes to construct isoxazole-fused tricyclic quinazoline (B50416) alkaloids mdpi.com. Furthermore, iodine-mediated sulfonylation at the 4-position of isoxazoles has been developed as a metal-free, one-pot strategy using sodium sulfinate and 3-substituted isoxazol-5(4H)-ones under mild conditions researchgate.net.

Implementation of Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry are increasingly integrated into the design and execution of isoxazole synthesis, aiming to minimize environmental impact and enhance sustainability rsc.orgabap.co.in. This includes the use of benign solvents or solvent-free conditions and the application of energy-efficient activation methods.

Reactions in Aqueous Media and Solvent-Free Conditions

Conducting reactions in aqueous media or under solvent-free conditions significantly reduces the reliance on volatile and often toxic organic solvents, aligning with green chemistry principles.

Reactions in Aqueous Media: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved efficiently in water under mild basic conditions via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. These reactions are typically fast, completing within 1-2 hours at room temperature, providing an environmentally friendly route to these structures beilstein-journals.orgolemiss.edu. Oxone, an environmentally benign oxidizing agent, has been utilized in water for the cycloaddition of aldoximes and alkenes to synthesize isoxazoles rsc.org. Additionally, 5-arylisoxazole derivatives have been synthesized in aqueous media from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride without the need for additional catalysts nanobioletters.comnih.gov.

Solvent-Free Conditions: Solvent-free conditions are highly desirable for their environmental benefits. The one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been successfully carried out under solvent-free conditions using ZSM-5 as a heterogeneous catalyst, demonstrating good yields and catalyst reusability tandfonline.comnanobioletters.com. Mechanochemistry, particularly ball-milling, facilitates solvent-free 1,3-dipolar cycloaddition reactions for 3,5-isoxazoles using terminal alkynes and hydroxyimidoyl chlorides with Cu/Al2O3 nanocomposite catalysts, offering a rapid and efficient approach rsc.orgrsc.orgnih.gov.

Microwave-Assisted and Sonochemical Activation

Non-conventional energy sources like microwave irradiation and sonochemical activation offer accelerated reaction rates, improved yields, and cleaner reaction profiles, contributing to greener synthetic methodologies.

Microwave-Assisted Activation: Microwave irradiation has been widely adopted in isoxazole synthesis due to its ability to significantly enhance reaction rates and product yields compared to conventional heating methods abap.co.inorganic-chemistry.org. A notable example is the microwave-assisted one-pot synthesis of isoxazoles via a three-component Sonogashira coupling-cycloaddition sequence. This method drastically reduces reaction times from several days to as little as 30 minutes while simultaneously increasing yields and minimizing side-product formation organic-chemistry.org. Microwave irradiation has also been successfully applied to the synthesis of isoxazole derivatives from chalcones nveo.org and for the rapid synthesis of isoxazole Schiff bases, reducing reaction times from hours to mere seconds and improving yields tsijournals.com. Isoxazoles have also been prepared from 1,3-dicarboxylic compounds and hydroxylamine hydrochloride under microwave irradiation zenodo.org.

Sonochemical Activation: Sonochemical activation, utilizing ultrasound, provides an energy-efficient means to promote chemical reactions. Ultrasound-promoted cyclization reactions have been shown to significantly reduce reaction times for the synthesis of various isoxazole derivatives compared to classical methods sciforum.net. A one-pot cascade reaction for isoxazole derivatives has been accomplished using ultrasonication in water rsc.org. Furthermore, ultrasound-assisted, rapid, and efficient one-pot three-component methods have been developed for the synthesis of diverse isoxazole derivatives, often conducted in aqueous ethanolic solutions rsc.org. The sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using SnII-Mont K10 in water exemplifies the benefits of this activation method, including high yields, rapid completion, and mild conditions tandfonline.comresearchgate.net.

Table 2: Green Chemistry Activation Methods in Isoxazole Synthesis

| Activation Method | Reaction Type | Conditions/Catalyst | Yield Range | Reaction Time | Key Benefits | Source |

| Microwave-Assisted | Sonogashira coupling-cycloaddition | One-pot, three-component | Moderate to good | ~30 min | Reduced reaction time, increased yield, minimized byproducts | organic-chemistry.org |

| Microwave-Assisted | Synthesis of isoxazole Schiff bases | With 3-amino-5-methyl isoxazole and salicylaldehydes | 90-95% | ~30 sec | Drastically reduced reaction time, increased yield | tsijournals.com |

| Microwave-Assisted | Isoxazole derivatives from chalcones | N/A | N/A | N/A | Rapid heating, enhanced rate, improved yield, cleaner conditions | nveo.org |

| Sonochemical | Isoxazole derivatives from aldoximes and alkenes | Oxone in water | N/A | N/A | Environmentally benign | rsc.org |

| Sonochemical | Cyclization of β-dicarbonyl compounds with hydroxylamine | N/A | Good | 5-25 min | Shorter reaction times | sciforum.net |

| Sonochemical | 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | SnII-Mont K10, in water | 87-96% | Reduced | High yields, high purity, mild conditions, economic catalyst, solvent-free | tandfonline.comresearchgate.net |

| Sonochemical | Diverse isoxazole derivatives (three-component) | Pyridine organocatalyst, aqueous ethanolic solution, room temp. | 82-96% | Reduced | Efficient, practical, improved yield and reaction time over conventional | rsc.org |

Ring Opening and Selective Cleavage Reactions of the Isoxazole Nucleus

The isoxazole ring, particularly the N-O bond, is susceptible to cleavage under various conditions, leading to diverse organic intermediates. This ring opening is a key aspect of isoxazole chemistry, often driven by the relatively weak N-O bond and the potential for forming more stable, open-chain products. Electron capture by isoxazole can trigger the dissociation of the N-O bond, leading to a ring-opened anion. nsf.gov This process can result in a diradical neutral structure where the O• and •N bond fragments interact. nsf.gov

Reductive cleavage of the N-O bond in isoxazoles can be achieved using various reagents, including hydrogenolysis with metal catalysts, LiAlH4, TiCl3, SmI2, or Mo(CO)6. nih.goveurekaselect.com For instance, Mo(CO)6 in the presence of water can lead to the reductive cleavage of the N-O bond, yielding β-aminoenones. researchgate.net The facile reductive cleavage of the N-O bond in isoxazole rings is attributed to the higher electronegativity of the oxygen atom adjacent to the nitrogen. free.fr

In some cases, the ring opening can be initiated by electrophilic attack, such as in ring-opening fluorination reactions. Treating isoxazoles with an electrophilic fluorinating agent (e.g., Selectfluor®) can lead to fluorination followed by deprotonation, resulting in tertiary fluorinated carbonyl compounds. researchgate.net This mechanism involves electrophilic aromatic fluorination of the isoxazole, followed by nucleophilic attack by a fluoride (B91410) anion. researchgate.net

The presence of a substituent at the C3 position can significantly influence ring opening. For example, 3-unsubstituted isoxazoles are known to undergo N-O bond cleavage under mild basic conditions, often via C3-H deprotonation and elimination. researchgate.netresearchgate.net This suggests that for this compound, the absence of a substituent at C3 would make it susceptible to base-catalyzed ring opening.

Generation of Difunctionalized Organic Intermediates via Ring Scission

The ring scission of isoxazoles is a powerful method for generating difunctionalized organic intermediates, which are valuable building blocks in organic synthesis. Depending on the reaction conditions and the substitution pattern of the isoxazole, different types of difunctionalized products can be obtained.

β-Aminoenones and β-Hydroxyketones: Reductive cleavage of isoxazoles and isoxazolines can yield β-aminoenones and β-hydroxyketones, respectively. researchgate.net For instance, the interaction of 3,5-disubstituted isoxazoles and isoxazolines with a low-valent titanium isopropoxide reagent (prepared from Ti(OiPr)4 and EtMgBr) results in the reductive cleavage of the heterocycle to afford β-enaminoketones and β-hydroxyketones. researchgate.net

α-Fluorocyanoketones: In ring-opening fluorination, the process can lead to α-fluorocyanoketones, which are versatile intermediates for synthesizing various fluorinated compounds. researchgate.net

α-Cyanoenol Metabolites: In biological contexts, such as the metabolism of the anti-inflammatory drug leflunomide (B1674699) (which contains a 3-unsubstituted isoxazole ring), N-O bond cleavage leads to the formation of an α-cyanoenol metabolite. free.frresearchgate.netnih.gov This process can occur through a concerted β-elimination pathway involving deprotonation of the C3-H and subsequent N-O bond cleavage. free.frresearchgate.net

The type of intermediate generated depends on the specific cleavage method employed. Table 1 summarizes some common ring-opening reactions and their resulting difunctionalized intermediates.

Table 1: Examples of Isoxazole Ring Opening and Resulting Intermediates

| Reagent/Condition | Type of Cleavage | Resulting Intermediate(s) | Reference |

| Mo(CO)6 / H2O | Reductive | β-Aminoenones | researchgate.net |

| EtMgBr / Ti(OiPr)4 | Reductive | β-Enaminoketones, β-Hydroxyketones | researchgate.net |

| Electrophilic Fluorinating Agent | Ring-opening Fluorination | Tertiary fluorinated carbonyl compounds, α-Fluorocyanoketones | researchgate.net |

| Base (e.g., OH-) | Deprotonation-induced | α-Cyanoenol (for 3-unsubstituted isoxazoles) | free.frresearchgate.netresearchgate.net |

| Electron Capture | Reductive | Diradical neutral structures | nsf.gov |

Cycloaddition and Photocycloaddition Reactions of Isoxazoles

Isoxazoles can participate in cycloaddition reactions, particularly [3+2] cycloadditions, due to their inherent electronic structure. They can act as 1,3-dipoles or dipolarophiles, although their aromaticity can make them less reactive than non-aromatic analogues like isoxazolines.

The 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes and alkynes are well-established methods for synthesizing 2-isoxazolines and isoxazoles, respectively. researchgate.net This suggests that isoxazoles themselves could potentially participate in reverse cycloaddition or act as dipolarophiles under certain conditions.

Photocycloaddition reactions of isoxazoles are also known. Under photochemical conditions, isoxazoles can undergo photoisomerization or other transformations, including potential cycloaddition pathways, often involving the weak N-O bond. researchgate.net The thermal or photolytic cleavage of the N-O bond is a known pathway for isoxazole ring opening. thieme-connect.de While specific data for this compound in cycloaddition reactions are not extensively detailed in general literature, the presence of the aryl group at C5 could influence the electronic distribution and steric accessibility, potentially affecting the regioselectivity and efficiency of such reactions if they occur.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Isoxazoles, as aromatic heterocycles, can undergo electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions. However, their aromaticity is not as high as that of benzene, making them more susceptible to ring cleavage under harsh conditions. thieme-connect.de

For electrophilic aromatic substitution, the 4-position of the isoxazole ring is generally the most reactive site. thieme-connect.de This is due to the electron-withdrawing nature of the heteroatoms (nitrogen and oxygen), which deactivates the 3- and 5-positions more significantly towards electrophilic attack. The presence of the m-tolyl group at the 5-position of this compound would further influence the reactivity. The tolyl group is an electron-donating group, which would activate the ortho and para positions on the phenyl ring towards electrophilic attack. On the isoxazole ring, the tolyl group at C5 would primarily exert steric hindrance and a minor activating effect through resonance to the C4 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 4-position of the isoxazole ring or on the m-tolyl ring, specifically at positions ortho or para to the methyl group, depending on the electrophile and reaction conditions. However, isoxazoles are generally difficult to electrophilically substitute due to their low nucleophilicity. nanobioletters.com

Nucleophilic aromatic substitution can occur at the 3- and 5-positions of the isoxazole ring, especially if good leaving groups are present. thieme-connect.de The electron-deficient nature of these positions, particularly when a leaving group is present, facilitates nucleophilic attack.

Halogenation Studies on the Isoxazole Ring System

Halogenation is a common electrophilic aromatic substitution reaction. For the isoxazole ring system, halogenation typically occurs at the 4-position. researchgate.net

Bromination and Iodination: Bromination and iodination of isoxazoles are well-documented and usually proceed at the C4 position. researchgate.net The regioselectivity for bromination at C4 is often high.

Fluorination: As mentioned in Section 3.1, electrophilic fluorination can lead to ring opening rather than simple substitution, especially with certain fluorinating agents. researchgate.net However, direct fluorination at a ring position is also possible, though less common than ring-opening fluorination.

For this compound, bromination or iodination would likely target the 4-position of the isoxazole ring due to its higher electron density compared to other ring positions, and the deactivating effect of the N and O atoms on C3 and C5. The m-tolyl group, while activating its own ring, would likely not direct electrophilic attack to the isoxazole ring's C3 position effectively, making C4 the most probable site for halogenation on the heterocycle.

C-H Bond Activation and Selective Functionalization Strategies

C-H bond activation has emerged as a powerful tool for the selective functionalization of organic molecules, offering more atom-economical routes compared to traditional methods. For isoxazoles, C-H activation strategies can be employed to introduce new functionalities at specific positions.

Transition metal catalysts, such as palladium and gold, are often used for introducing functional groups and substituents into the isoxazole fragment, as they allow for reactions under milder conditions, avoiding the harsh acidic or basic environments that can lead to isoxazole degradation. researchgate.net

While direct C-H activation studies specifically on this compound are not widely reported, general principles for isoxazole C-H functionalization can be applied:

Directed Lithiation: Certain directing groups on the isoxazole ring can facilitate lithiation at specific C-H bonds, which can then be quenched with various electrophiles. For example, some substituents can direct lithiation to the 4-position, while 3- and 5-methylisoxazoles can undergo α-deprotonation of their methyl groups. thieme-connect.de The m-tolyl group at C5 could potentially influence the acidity of adjacent C-H bonds or direct metalation to the ortho positions on the tolyl ring.

C-H Arylation: Palladium-catalyzed C-H arylations are known for various heterocycles, allowing for the direct introduction of aryl groups. Such strategies could be applied to this compound to functionalize the isoxazole ring or the tolyl group.

Rearrangement Reactions and Isomerization Pathways

Isoxazoles are known to undergo various rearrangement and isomerization reactions, often triggered by thermal, photochemical, or catalytic conditions. These reactions typically involve the cleavage and reformation of bonds within the heterocyclic ring.

Thermal and Photochemical Rearrangements: The weak N-O bond in isoxazoles makes them susceptible to thermal or photolytic cleavage, which can initiate rearrangement pathways. thieme-connect.de For instance, photoisomerization of isoxazoles has been reported. researchgate.net

Base-Catalyzed Rearrangements: As discussed in ring opening, 3-unsubstituted isoxazoles can undergo ring scission in the presence of bases, leading to open-chain intermediates that might then re-cyclize or isomerize to different products. researchgate.netresearchgate.net

Domino Transformations: Isoxazoles can participate in domino transformations, such as their conversion to 2,4-dicarbonyl pyrroles, which involves a series of rearrangement and cyclization steps. researchgate.net

Isomerization to Oxazoles: While not a direct rearrangement of the isoxazole ring itself, the isomeric relationship between isoxazoles (N-O adjacent) and oxazoles (N and O separated by a carbon) highlights potential pathways for interconversion under specific conditions, although this is less common for stable aromatic isoxazoles.

The presence of the m-tolyl group on this compound could influence the stability of potential intermediates and the regioselectivity of rearrangement products. For example, the electronic and steric properties of the tolyl group might favor or disfavor certain rearrangement pathways by stabilizing or destabilizing transition states or intermediates.

Advanced Spectroscopic and Analytical Characterization of 5 M Tolyl Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including 5-(m-Tolyl)isoxazole derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide crucial information about the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and coupling interactions of protons within the molecule. For derivatives of this compound, characteristic signals are observed for both the meta-tolyl group and the isoxazole (B147169) ring.

For instance, in 3-Phenyl-5-(m-tolyl)isoxazole , the methyl protons of the meta-tolyl group typically appear as a singlet around δ 2.43 ppm fishersci.be. The aromatic protons of the meta-tolyl moiety exhibit complex multiplet patterns in the range of δ 6.81–7.39 ppm, reflecting their distinct chemical environments due to the meta-substitution fishersci.be. The phenyl group protons also contribute to the aromatic region, typically observed between δ 7.45–7.88 ppm fishersci.be.

In Methyl this compound-3-carboxylate , the isoxazole ring proton at position 4 (H-4) appears as a singlet at δ 6.96 ppm, which is characteristic of the isolated proton on the isoxazole ring when positions 3 and 5 are substituted wikipedia.org.

The ¹³C NMR spectrum reveals the carbon skeleton and the chemical environment of each carbon atom. For this compound derivatives, key carbon signals include:

Methyl this compound-3-carboxylate : The carbon at position 4 of the isoxazole ring typically resonates around δ 100.3 ppm wikipedia.org. The isoxazole carbons at positions 3 and 5 are observed at δ 162.5 ppm and δ 170.8 ppm, respectively wikipedia.org. The methyl carbon of the meta-tolyl group is found at δ 21.5 ppm, while the aromatic carbons of the meta-tolyl group appear in the range of δ 126.0–135.8 ppm wikipedia.org.

3-Phenyl-5-(m-tolyl)isoxazole : The C-4 of the isoxazole ring is observed at δ 97.4 ppm, while the C-3 and C-5 carbons are found at δ 163.0 ppm and δ 170.6 ppm, respectively fishersci.be. The meta-tolyl methyl carbon resonates at δ 21.5 ppm, and the aromatic carbons span a range from δ 123.0 to 138.8 ppm fishersci.be.

Table 1: Representative NMR Chemical Shifts for this compound Derivatives (in CDCl₃)

| Compound | Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 3-Phenyl-5-(m-tolyl)isoxazole fishersci.be | m-Tolyl CH₃ | 2.43 (s) | 21.5 |

| m-Tolyl Ar-H | 6.81 (m), 7.25–7.27 (m), 7.35–7.39 (m) | 123.0, 126.4, 126.8, 127.4, 128.9, 129.2, 130.0, 131.0, 138.8 | |

| Isoxazole C-4 | - | 97.4 | |

| Isoxazole C-3 | - | 163.0 | |

| Isoxazole C-5 | - | 170.6 | |

| Methyl this compound-3-carboxylate wikipedia.org | Isoxazole H-4 | 6.96 (s) | 100.3 |

| Isoxazole C-3 | - | 162.5 | |

| Isoxazole C-5 | - | 170.8 | |

| m-Tolyl CH₃ | - | 21.5 | |

| m-Tolyl Ar-C | - | 126.0, 126.7, 128.6, 129.2, 130.7, 130.8, 134.1, 135.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing proton-proton and proton-carbon connectivities, which are crucial for unambiguous structural assignments, especially in complex molecules or when dealing with overlapping signals.

Correlation Spectroscopy (COSY) : COSY experiments reveal correlations between coupled protons, allowing for the tracing of proton spin systems. This is particularly useful for assigning the aromatic protons of the meta-tolyl group and confirming their coupling patterns.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC provides correlations between directly bonded protons and carbons (¹JCH coupling). This technique is essential for assigning specific proton signals to their corresponding carbon atoms, such as the methyl protons to the methyl carbon of the tolyl group, and the isoxazole ring proton (if present) to its carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments show correlations over two or three bonds (²JCH and ³JCH couplings). This long-range connectivity information is critical for establishing the quaternary carbons, such as the carbons at positions 3 and 5 of the isoxazole ring, and the ipso carbons of the tolyl group, by correlating them to nearby protons. For example, HMBC can confirm the attachment of the meta-tolyl group to the isoxazole ring and the substitution pattern on the tolyl ring uni.lu.

These 2D NMR techniques collectively provide a robust framework for the comprehensive structural elucidation of this compound and its derivatives.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational modes. For this compound derivatives, key absorption bands are associated with the isoxazole ring and the meta-tolyl substituent.

Typical IR absorption bands for isoxazole derivatives include stretching vibrations for C=N and C=C bonds within the isoxazole ring, often appearing around 1612 cm⁻¹ uni.lu and 1642 cm⁻¹ wikipedia.org. The C-O stretching vibration within the isoxazole ring can be observed around 1159 cm⁻¹ uni.lu. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group of the tolyl moiety) is observed below 3000 cm⁻¹. Aromatic ring stretching absorptions are generally found in the range of 1605–1430 cm⁻¹.

For Methyl this compound-3-carboxylate , an absorption band at 1726 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group (C=O) wikipedia.org.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group/Bond | Wavenumber (cm⁻¹) | Assignment/Compound Example |

| C=O (ester) | 1726 | Methyl this compound-3-carboxylate wikipedia.org |

| C=N / C=C (isoxazole ring) | 1612, 1642 | Isoxazole derivatives wikipedia.orguni.lu |

| Aromatic C=C stretching | 1605–1430 | General aromatic rings |

| C-O (isoxazole ring) | 1159 | Isoxazole derivatives uni.lu |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

For Methyl this compound-3-carboxylate , the molecular ion peak [M]⁺ was observed at m/z = 235.0643, which closely matches the theoretical value of m/z = 235.0645 wikipedia.org. This confirms the molecular formula of the derivative.

For 3-(Quinolin-2-yl)-5-(m-tolyl)isoxazole , high-resolution mass spectrometry (HRMS) showed a protonated molecular ion [M+H]⁺ at m/z = 287.1182, consistent with the calculated value of 287.1179 for C₁₉H₁₅N₂O⁺ nih.gov.

Fragmentation analysis in mass spectrometry can provide characteristic patterns that help in confirming the presence of the isoxazole and tolyl moieties. Common fragmentation pathways for isoxazoles often involve the cleavage of the weak N-O bond, leading to characteristic fragments. The tolyl group can undergo typical aromatic fragmentations, such as the loss of a methyl radical or rearrangement to tropylium (B1234903) ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a compound, allowing for the precise determination of its elemental composition. This is particularly important for confirming the molecular formula of novel compounds or derivatives. As seen with the examples above, HRMS provides highly accurate m/z values that can be matched to theoretical calculations, providing strong evidence for the proposed molecular structure nih.govwikipedia.org.

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound | Ion Type | Observed m/z | Calculated m/z | Formula (for calculated) | Reference |

| Methyl this compound-3-carboxylate | [M]⁺ | 235.0643 | 235.0645 | C₁₂H₁₁NO₃ | wikipedia.org |

| 3-(Quinolin-2-yl)-5-(m-tolyl)isoxazole | [M+H]⁺ | 287.1182 | 287.1179 | C₁₉H₁₅N₂O⁺ | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. Isoxazole rings, especially when conjugated with aromatic substituents like the meta-tolyl group, exhibit characteristic absorption bands in the UV region.

The presence of the isoxazole ring conjugated with the meta-tolyl group and any other aromatic substituents (e.g., a phenyl group at position 3) leads to π→π* electronic transitions, typically resulting in absorption maxima (λmax) in the ultraviolet region. While specific λmax values for this compound itself are not explicitly provided in the search results, UV-Vis absorption spectra have been utilized for the characterization of 3,5-diarylisoxazoles, including 3-Phenyl-5-(m-tolyl)isoxazole. For other isoxazole derivatives, π,π* transitions have been observed, for example, at 217.12 nm. The exact position and intensity of these absorption bands are influenced by the degree of conjugation and the nature of the substituents.

Table 4: Representative UV-Vis Absorption Data for Isoxazole Derivatives

| Compound Type | Assignment | Absorption Edge (nm) | Reference |

| Isoxazole derivative (general) | π, π* | 217.12 |

Computational Chemistry and Theoretical Investigations of 5 M Tolyl Isoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for the computational analysis of isoxazole (B147169) derivatives. asianpubs.orgmdpi.com Methods like B3LYP, a hybrid functional, combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently used to model the behavior of these molecules. nih.govacu.edu.indntb.gov.ua These calculations provide a fundamental understanding of the molecule's ground state and are a prerequisite for more advanced property predictions. tandfonline.com The primary goal is to solve the Schrödinger equation approximately, yielding the molecule's electron density and energy, from which numerous properties can be derived. superfri.org

The first and most crucial step in computational analysis is geometric optimization. asianpubs.org This process systematically alters the molecule's geometry, adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible potential energy. dntb.gov.ua The result is the most stable three-dimensional structure of the molecule in its ground state, often referred to as the equilibrium geometry. acu.edu.in For a molecule like 5-(m-Tolyl)isoxazole, this involves determining the preferred rotational orientation (conformation) of the m-tolyl group relative to the isoxazole ring to achieve minimal steric hindrance and maximal electronic stability. This optimized structure serves as the basis for all subsequent computational analyses, such as frequency calculations and electronic property predictions. tandfonline.com

Following geometric optimization, vibrational frequency analysis is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov A key confirmation is the absence of any imaginary frequencies, which would indicate a transition state rather than a stable structure.

This analysis also allows for the prediction of the molecule's infrared (IR) and Raman spectra. asianpubs.org By calculating the frequencies and intensities of the fundamental vibrational modes, a theoretical spectrum can be generated. dntb.gov.ua These modes correspond to specific molecular motions, such as the stretching of C=N and C-O bonds within the isoxazole ring or C-H bonds on the tolyl group. mdpi.com The calculated frequencies are often scaled by a specific factor to correct for systematic errors in the theoretical method and to improve agreement with experimental spectroscopic data. nih.govdntb.gov.ua This comparison between theoretical and experimental spectra is a powerful method for structural confirmation. asianpubs.org

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is essential for describing the electronic properties and chemical reactivity of this compound. acu.edu.in This theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, provides deep insights into the molecule's electronic behavior. biointerfaceresearch.com

The two most important molecular orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com

HOMO: This orbital represents the outermost electrons and acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating a higher reactivity towards electrophiles.

LUMO: This is the lowest energy orbital that can accept an electron. A lower LUMO energy level indicates a greater ability to accept electrons, signifying higher reactivity towards nucleophiles.

The distribution and character of these orbitals are critical. In isoxazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. asianpubs.orgmdpi.com The spatial arrangement of HOMO and LUMO isosurfaces can pinpoint the likely sites for electrophilic and nucleophilic attacks, respectively. mdpi.com

The energies of the HOMO and LUMO are used to calculate a variety of global reactivity indices that quantify the chemical behavior of the molecule. researchgate.netamazonaws.com These descriptors, derived from DFT calculations, help predict the stability and reactivity trends of molecular systems. mdpi.com Key indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov Molecules with a large energy gap are considered "hard," indicating lower reactivity and higher kinetic stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. biointerfaceresearch.comresearchgate.net

Chemical Potential (μ): Represents the "escaping tendency" of electrons from the equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.govresearchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons, defined as the negative of the chemical potential (χ = -μ). mdpi.comresearchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge. It is calculated as ω = μ² / (2η). biointerfaceresearch.comresearchgate.net

The following table shows representative quantum chemical reactivity descriptors for a related isoxazole system, calculated using DFT.

| Parameter | Equation | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Measures the escaping tendency of an electron cloud. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration. researchgate.net |

| Global Softness (S) | 1/η | The reciprocal of global hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ²/2η | Measures the propensity to accept electrons. researchgate.net |

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). biointerfaceresearch.com This gap is a critical descriptor of molecular stability; a large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netamazonaws.com Conversely, a small energy gap suggests the molecule is more easily polarized and thus more reactive. researchgate.net This energy gap is a key factor in determining the electronic and optical properties of the material. vulcanchem.com

To investigate electronic transition properties, such as those observed in UV-Visible spectroscopy, Time-Dependent DFT (TD-DFT) calculations are employed. dntb.gov.uaresearchgate.net This method can predict the electronic absorption wavelengths (λmax), corresponding to the promotion of an electron from an occupied orbital to an unoccupied one (e.g., a π → π* transition), and the strength of these transitions (oscillator strength). researchgate.net

The table below summarizes the key frontier molecular orbital properties.

| Parameter | Significance |

|---|---|

| EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. asianpubs.org |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. asianpubs.org |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Computational Studies of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For isoxazole systems, theoretical studies often focus on cycloaddition reactions, which are fundamental to the formation of the isoxazole ring itself. mdpi.combiolmolchem.com While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the literature, the methodologies applied to analogous structures provide a clear framework for how such investigations are conducted.

A primary tool for this is Density Functional Theory (DFT), which is used to map the potential energy surface of a reaction. mdpi.com This allows for the identification of reactants, products, intermediates, and, crucially, transition states. For instance, in the context of the 1,3-dipolar cycloaddition reactions used to synthesize isoxazole and isoxazoline (B3343090) rings, DFT calculations can explain the observed experimental outcomes. mdpi.comnih.gov

Transition state (TS) analysis is a key component of these studies. The transition state structure represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and kinetics. Computational methods, such as the Berny algorithm, are employed to locate this specific geometry. mdpi.com A key confirmation of a true transition state is the calculation of vibrational frequencies, where the TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

In a mechanistic study on the formation of a quinazolinone-isoxazoline hybrid via 1,3-dipolar cycloaddition, DFT calculations were used to analyze the transition state. The analysis revealed the bond lengths of the newly forming covalent bonds, providing a snapshot of the bond-making process at the peak of the energy barrier. mdpi.com This type of analysis could be applied to understand the reactivity of this compound in reactions such as the rhodium-catalyzed cascade annulative coupling with alkynes. thieme-connect.dethieme-connect.com

Table 1: Illustrative Transition State Parameters from a DFT Study of a 1,3-Dipolar Cycloaddition The following data is derived from a study on a related isoxazoline synthesis and illustrates the typical parameters analyzed in transition state calculations. mdpi.com

| Parameter | Description | Value |

| Forming Bond 1 Length | The distance between the carbon of the nitrile oxide and the alkene carbon. | 2.231 Å |

| Forming Bond 2 Length | The distance between the oxygen of the nitrile oxide and the other alkene carbon. | 2.379 Å |

| Imaginary Frequency | The single negative frequency confirming the structure as a true transition state. | -450 cm⁻¹ (example value) |

| Activation Energy (Ea) | The energy barrier calculated from the difference in energy between reactants and the transition state. | Varies by reaction |

Theoretical Prediction of Reactivity and Regioselectivity

Beyond mapping reaction pathways, computational chemistry can predict the reactivity and regioselectivity of molecules like this compound. This is achieved by calculating a variety of molecular properties and reactivity indices derived from the electronic structure. arpgweb.com

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. tandfonline.comarpgweb.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Chemical Hardness (η): Resistance to change in electron distribution. Lower values suggest higher reactivity. arpgweb.com

Chemical Softness (S): The reciprocal of hardness. Higher values indicate greater reactivity. arpgweb.com

To predict the specific sites of reaction within a molecule (regioselectivity), local reactivity descriptors are used. Fukui functions and the dual descriptor are powerful tools for this purpose. arpgweb.com They identify which atoms in the molecule are most susceptible to nucleophilic attack, electrophilic attack, or radical attack. For example, in the cycloaddition reactions used to form isoxazoles, these indices can explain why a particular regioisomer is formed exclusively or preferentially. mdpi.comnih.gov Studies on similar heterocyclic systems have shown that theoretical results from these calculations are in good agreement with experimental findings. nih.govresearchgate.net

Table 2: Conceptual DFT-Derived Reactivity Descriptors and Their Interpretation This table outlines key theoretical indices used to predict the chemical reactivity and selectivity of organic molecules. arpgweb.com

| Descriptor | Symbol | Interpretation | Predicted Site of Attack |

| HOMO Energy | EHOMO | Represents the electron-donating ability. Higher energy indicates a better nucleophile. | Site of largest HOMO lobe |

| LUMO Energy | ELUMO | Represents the electron-accepting ability. Lower energy indicates a better electrophile. | Site of largest LUMO lobe |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO. Indicates chemical reactivity and stability. Smaller gap suggests higher reactivity. | N/A |

| Global Hardness | η | (ELUMO - EHOMO) / 2. Measures resistance to charge transfer. | N/A |

| Fukui Function | f+(r) | Indicates susceptibility to nucleophilic attack. | Atom with the highest f+ value |

| Fukui Function | f-(r) | Indicates susceptibility to electrophilic attack. | Atom with the highest f- value |

By applying these computational methodologies, a detailed profile of the reactivity of this compound can be constructed, predicting its behavior in various chemical transformations and explaining observed phenomena like regioselectivity in cycloaddition or substitution reactions.

Applications and Advanced Materials Research Involving 5 M Tolyl Isoxazole Scaffolds

Strategic Utility in Organic Synthesis as Versatile Building Blocks and Chemical Synthons

Isoxazole (B147169) and its derivatives are highly valued in organic synthesis due to their chemical reactivity and their ability to serve as versatile building blocks and chemical synthons kuey.netsciensage.info. The isoxazole ring system provides a flexible framework for the construction of a variety of densely functionalized molecules and other heterocyclic compounds sciensage.inforesearchgate.netresearchgate.net.

Key synthetic methodologies involving isoxazoles include:

1,3-Dipolar Cycloaddition Reactions : Nitrile oxides, which can be generated in situ, react with alkynes or alkenes to form the isoxazole ring kuey.netorganic-chemistry.org. This method is widely employed for the synthesis of various isoxazole derivatives, including 3,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles scilit.comorganic-chemistry.org.

Condensation Reactions : Ketones or aldehydes can react with hydroxylamine (B1172632) derivatives to form the isoxazole ring kuey.net.

Rearrangement Reactions and Metal-Catalyzed Transformations : These methods also contribute to the diverse synthetic routes available for isoxazoles kuey.netorganic-chemistry.org. For instance, palladium(II)-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes can yield trisubstituted isoxazoles scilit.com.

The intrinsic reactivity of the isoxazole ring, including reactions such as ring opening, bromination, iodination, and various cycloaddition reactions, further underscores its role as a valuable synthon for preparing complex chemical structures scilit.comeurekaselect.comresearchgate.net. The ability to tailor isoxazole derivatives through precise chemical transformations enhances their utility in various applications kuey.net. For example, 5-(m-Tolyl)isoxazole, with its m-tolyl substituent, can serve as a precursor for synthesizing more complex molecules incorporating the m-tolyl moiety, which might impart specific steric or electronic properties. Derivatives like (E)-5-Styryl-3-(p-tolyl)isoxazole are specifically recognized as heterocyclic building blocks bldpharm.com.

Exploration of Isoxazole Derivatives in Materials Science

The unique structural and electronic properties of the isoxazole ring make its derivatives attractive for exploration in advanced materials science.

Isoxazole derivatives are utilized as photochromic materials and electrochemical probes scilit.comeurekaselect.comresearchgate.net. Photochromism, the reversible change in color upon light irradiation, is a crucial property for applications in optical recording and photoswitches spiedigitallibrary.org.

Photochromism : New photochromic diarylethene derivatives incorporating an isoxazole unit have been synthesized and studied for their photochromic reactivity and fluorescence properties spiedigitallibrary.org. These compounds undergo reversible cyclization and cycloreversion reactions when exposed to alternating UV and visible light, both in solution (e.g., hexane) and in polymer films (e.g., PMMA) spiedigitallibrary.org. The isomeric compounds can also function as fluorescence switches upon photoirradiation spiedigitallibrary.org. For instance, one such diarylethene derivative showed a maximum absorption at 286 nm in hexane, and its fluorescence intensity decreased with photochromism upon UV irradiation spiedigitallibrary.org.

Electrochemical Properties : Isoxazole-containing complexes have been investigated for their electrochemical properties, including their ability to catalyze the production of dihydrogen ccspublishing.org.cn. Cyclic voltammetry is a common technique used to probe these properties ccspublishing.org.cn. The introduction of electron-donating groups in diarylethene derivatives, including those with isoxazole units, can significantly influence their optical and electrochemical characteristics cdnsciencepub.com.

Isoxazole derivatives are explored as organic sensitizers in dye-sensitized solar cells (DSSCs) scilit.comeurekaselect.comresearchgate.netresearchgate.net. These compounds often feature a donor-π-acceptor architecture, where the isoxazole unit can be part of the π-spacer or the electron-accepting unit researchgate.netresearchgate.net.

New donor-acceptor organic sensitizers assembled with isoxazole or its derivatives have been synthesized and tested in DSSCs to evaluate the impact of π-spacers and anchoring groups on device performance researchgate.net.

X-ray crystal structure analyses have shown that dithiophene and isoxazole fragments can exhibit planar arrangements, leading to excellent π-conjugation and strong electronic coupling between donor and acceptor units researchgate.net.

Photovoltaic properties of these dyes, such as power conversion efficiency (η), have been reported. For example, dyes with rhodanine-3-acetic acid, cyanoacetyl groups, and vinyl cyanoacetic acid as anchors exhibited η values ranging from 1.06% to 3.30% researchgate.net.

Electrochemical impedance spectroscopy is employed to determine interfacial charge transfer processes in DSSCs utilizing different dyes researchgate.net. The development of metal-free organic sensitizers based on heterocyclic structures like isoxazoles is a promising route for achieving low-cost and high-efficiency DSSCs researchgate.net.

Isoxazole-based compounds are being investigated for their potential as high-performing energetic materials due to their high heat of formation and favorable oxygen balance scilit.comeurekaselect.comresearchgate.netresearchgate.netosti.gov.

The U.S. Army Research Laboratory has synthesized bis-isoxazole tetranitrate (BITN), a new material with potential applications in propulsion and lethality army.mil. BITN is noted for its strong potential in improving insensitive munitions characteristics for gun and rocket propellants, as it is chemically stable enough to withstand mechanical shocks, fire, and shrapnel impact while still performing as intended army.mil.

Researchers are also developing derivatives of BITN, predicting they will exhibit high densities, detonation pressures, and detonation velocities army.mil.

Novel biheterocyclic energetic materials incorporating the 4-nitroisoxazole (B72013) scaffold have been synthesized, demonstrating excellent thermal stability (181–244 °C), good densities (1.71–1.74 g·cm⁻³), and detonation velocities (7.6–8.3 km s⁻¹) acs.org. These materials also retain insensitivity to friction acs.org. For instance, a dinitro derivative with a calculated detonation velocity of 8.3 km s⁻¹ approaches the performance level of benchmark explosives like PETN acs.org.

The incorporation of nitrogen and oxygen atoms within the isoxazole core contributes to the fine-tunability of physicochemical properties required for advanced energetic materials acs.org.

Isoxazole rings are incorporated into liquid crystalline materials, influencing their mesomorphic behavior scilit.comeurekaselect.comresearchgate.netacu.edu.inarkat-usa.orgtandfonline.comresearchgate.netbeilstein-journals.org. Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals.

Isoxazoles can serve as core units in thermotropic liquid crystals, contributing to rod-like or disc-like mesogens acu.edu.inarkat-usa.org.

Studies have shown that compounds containing isoxazole units can exhibit nematic (N) and smectic (Sm) phases, including smectic A (SmA) and smectic C (SmC) phases acu.edu.inarkat-usa.orgtandfonline.comresearchgate.netbeilstein-journals.org.

The presence of a rigid isoxazole core often leads to nematogenic properties acu.edu.in.

The structural aspect of conjugating an alkoxy group with the isoxazole ring can lead to polarization, increasing molecular polarizability and influencing the dipolar moment, which can be an important factor for mesophase stability arkat-usa.org.

Compared to other heterocyclic rings like pyrazole, isoxazole-containing liquid crystals may lead to generally lower transition temperatures tandfonline.com. Thiourea and amide liquid crystals containing isoxazole rings have also been synthesized, predominantly inducing SmA mesophases, with nematic phases observed in some cases beilstein-journals.org.

While direct detailed research on "polyisoxazoles" specifically as advanced semiconductor materials is not extensively detailed in the provided search results, the broader context of isoxazole derivatives in materials science and the general field of advanced semiconductor materials suggests a potential role.

The field of advanced semiconductor materials is crucial for developing next-generation devices, including high-performing organic thin-film transistors (OTFTs), advanced computer and AI chips, and new types of sensors smartkem.comsoitec.comhoneywell.comfujifilm.commaterion.com.

Companies like Smartkem develop proprietary advanced semiconductor materials, including organic semiconductors, that can be processed at low temperatures to create OTFTs on flexible and transparent substrates smartkem.com.

Isoxazole heterocycles are attractive targets for incorporation into polymeric networks due to their high heat of formation and reduced carbon and hydrogen content osti.gov. The bis-isoxazole core, for example, has shown excellent reaction with isocyanates, enabling the synthesis of oligomers and polymers osti.gov.

These heterocyclic-based polymers are being investigated for their thermal and mechanical properties relevant to explosives, and their energetic utility has been compared to inert and known energetic polymers osti.gov. While this specific research focuses on energetic polymers, the fundamental concept of incorporating isoxazole into polymer backbones for tailored material properties is relevant.

The general trend in semiconductor materials involves the development of high-purity chemicals and materials that enable the creation of advanced devices with superior performance and energy efficiency fujifilm.commaterion.com. Given the versatility of isoxazoles in organic synthesis and their established role in other material science applications, polyisoxazoles could potentially be designed with specific electronic properties (e.g., π-conjugation, charge transport characteristics) that make them suitable for organic semiconductor applications, contributing to advancements in flexible electronics and other related technologies.

Role of Isoxazole Derivatives in Medicinal Chemistry Research (focused on scaffold utility)

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies involving this compound scaffolds are crucial for understanding how chemical modifications influence the biological activity of these compounds. Research has explored various substitutions on the isoxazole ring and its attached m-tolyl moiety, revealing key structural features that modulate activity in different therapeutic areas, including anticancer and antibacterial applications.

Anticancer Activity and EGFR Targeting

Recent studies have investigated indole-oxadiazole coupled isoxazole hybrids, where a 3-(m-tolyl)isoxazol-5-yl group is part of a larger scaffold, for their potent epidermal growth factor receptor (EGFR) targeting anticancer properties. fishersci.be Specifically, compounds derived from a core structure like 3-(3,5-dichloro-4-methoxyphenyl)-5-(1-((3-(aryl)isoxazol-5-yl)methyl)-1H-indol-3-yl)-1,2,4-oxadiazole have shown promising activity. fishersci.be

SAR studies in this series focused on modifications to the phenyl group attached to the isoxazole ring. The presence and position of halogen substituents on this phenyl ring significantly influenced both cytotoxicity against cancer cell lines and the inhibition of EGFR tyrosine kinase. For instance, compounds with 3,5-dichloro or 4-fluoro substitutions on the isoxazole phenyl ring demonstrated superior activity compared to the standard drug erlotinib. fishersci.be

The following table summarizes the activity of selected compounds against the MCF-7 breast cancer cell line and their EGFR tyrosine kinase inhibitory activity:

| Compound | Substitution on Isoxazole Phenyl Ring | MCF-7 IC₅₀ (µM) fishersci.be | EGFR IC₅₀ (µM) fishersci.be |

| 6m | 3,5-dichloro | 2.16 ± 0.52 | 0.203 ± 0.03 |

| 6g | 4-fluoro | 3.21 ± 0.48 | 0.311 ± 0.05 |

| 6e | 4-chloro | Active | Not specified |

| 6l | 3-chloro | Active | Not specified |

| 6h | 2-bromo | Active | Not specified |

| 6i | 4-chloro | Active | Not specified |

| 6o | 4-cyano | Active | Not specified |

| Erlotinib (Standard) | - | Not specified | 0.421 ± 0.03 |

Note: "Active" indicates the compound was found to be active against MCF-7 but specific IC₅₀ values were not provided in the snippet for all compounds mentioned.

These findings suggest that specific halogen substitutions at the meta and para positions of the phenyl ring attached to the isoxazole moiety are critical for enhancing both cellular cytotoxicity and direct EGFR kinase inhibition. fishersci.be

Antibacterial Activity

The isoxazole scaffold has also been incorporated into xanthine-derived compounds to explore their antibacterial potential. SAR studies on a series of novel xanthine-derived 3,5-disubstituted isoxazole derivatives, including 8-Chloro-1,3-dimethyl-7-((3-(m-tolyl)isoxazol-5-yl)methyl)-1H-purine-2,6(3H,7H)-dione (compound 3c), have revealed that the nature of substituents on the phenyl ring of the isoxazole moiety significantly impacts antibacterial efficacy. mims.com

A notable observation from these studies is that the introduction of specific halogen substituents on the phenyl ring can lead to a marked increase in antibacterial potency. For example, compound 3i , which featured two chlorine substituents at the meta positions of the phenyl ring attached to the third position of the isoxazole ring, exhibited a twofold increase in potency against Bacillus subtilis and Staphylococcus aureus when compared to the standard antibiotic streptomycin. mims.com Similarly, compound 3e also showed enhanced activity against B. subtilis. mims.com

The following table illustrates the comparative antibacterial activity of selected xanthine-isoxazole hybrids:

| Compound | Substitution on Isoxazole Phenyl Ring | MIC against B. subtilis (µg/mL) mims.com | MIC against S. aureus (µg/mL) mims.com |

| 3i | 3,5-dichloro | 3.12 ± 0.76 | 3.12 ± 0.34 |

| 3e | Not specified in snippet, but active | Two-fold more potent than streptomycin | Not specified |

| Streptomycin (Standard) | - | (Reference value for comparison) | (Reference value for comparison) |

These results highlight the importance of strategic chemical modifications on the m-tolylisoxazole scaffold to optimize antibacterial properties. mims.com

Human Neutrophil Elastase (HNE) Inhibition

Isoxazol-5(2H)-one derivatives, including those with an m-tolyl substituent such as ethyl 4-methyl-5-oxo-2-(m-tolyl)-2,5-dihydroisoxazole-3-carboxylate (4c), have been investigated as potential human neutrophil elastase (HNE) inhibitors. wikipedia.org SAR analysis in this area suggests that the isoxazolone nucleus provides a suitable scaffold for developing HNE inhibitors. wikipedia.org The presence of two carbonyl groups (at the 2-N-CO and 5-CO positions) within the isoxazolone structure is believed to be crucial for interaction with the Ser195 amino acid in the HNE active site, which is responsible for nucleophilic attack. wikipedia.org While specific comparative data for the m-tolyl derivative's HNE inhibitory activity were not detailed in the provided information, the general insights emphasize the role of the isoxazolone core and its potential for modification to enhance inhibitory effects. wikipedia.org

Future Research Directions and Current Challenges in 5 M Tolyl Isoxazole Chemistry

Development of Enhanced Efficiency and Sustainability in Synthetic Routes

A primary challenge in the field of heterocyclic chemistry is the development of synthetic pathways that are not only high-yielding but also environmentally benign. For 5-(m-Tolyl)isoxazole and its derivatives, future research is increasingly directed towards green chemistry principles. Conventional syntheses of isoxazoles often rely on organic solvents and may involve multi-step processes. biolmolchem.comfrontiersin.org A significant advancement has been the development of syntheses in aqueous media, which simplifies work-up procedures, minimizes toxic waste, and often proceeds without the need for a catalyst. mdpi.com For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water represents a clean and efficient route to 5-arylisoxazoles. mdpi.com

The ongoing challenge is to adapt and optimize these sustainable methods for specific isomers like this compound, ensuring high regioselectivity and yield. Future efforts will likely focus on catalyst development, such as using heterogeneous catalysts like Cu₂O nanocrystals, and exploring energy-efficient reaction conditions, potentially utilizing intensified sun radiation or other alternative energy sources. biolmolchem.com The goal is to create a versatile synthetic toolkit that minimizes environmental impact while maximizing efficiency.

Table 1: Comparison of Synthetic Approaches for Substituted Isoxazoles

| Method | Key Features | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Classical Cycloaddition | 1,3-dipolar cycloaddition of nitrile oxides with alkynes. | Well-established, versatile for various substitutions. | Often requires organic solvents; control of regioselectivity can be challenging. |

| Aqueous Media Synthesis | Reaction of enones with hydroxylamine in water. mdpi.com | Environmentally friendly, catalyst-free, high yields, easy work-up. mdpi.com | Substrate scope may be limited; optimization for specific isomers like this compound is needed. |

| Metal-Catalyzed Synthesis | Gold-catalyzed propargylic substitution followed by cyclization. mdpi.com | One-pot synthesis, efficient for specific structures. mdpi.com | Catalyst cost and toxicity; development of more sustainable metal catalysts (e.g., iron, copper) is a key goal. |

| Electrophilic Cyclization | Intramolecular cyclization of precursors like β-alkynyl oximes. | Provides access to diverse functionalized isoxazoles. | Requires specific starting materials; reaction conditions may not be universally applicable. |

Unveiling Novel Reactivity Patterns and Transformation Pathways

Beyond its synthesis, the isoxazole (B147169) ring possesses a unique reactivity profile that remains a fertile ground for discovery. A significant challenge lies in the selective activation and functionalization of the heterocyclic core. The N-O bond, being the weakest link in the ring, presents both a challenge for stability and an opportunity for novel transformations. researchgate.net

Future research will focus on harnessing this reactivity for skeletal rearrangements and functional group interconversions. For example, recent studies have shown that isoxazoles can be converted into other heterocyclic systems, such as thiazoles, through catalyst-mediated formal [3+2] cycloaddition reactions. acs.org This opens up pathways to structurally diverse molecules from a common isoxazole precursor. Furthermore, transition-metal-catalyzed C-H activation is a major frontier, aiming to directly functionalize the C-H bonds of the isoxazole and the tolyl substituent, thereby avoiding the need for pre-functionalized starting materials. researchgate.net Another emerging area is the use of 5-nitroisoxazoles in SNAr reactions, allowing for the introduction of various nucleophiles and the construction of complex molecular architectures, such as bivalent ligands for biological targets. mdpi.com

Table 2: Emerging Reactivity Patterns in Isoxazole Chemistry

| Reactivity Pattern | Description | Potential Applications | Current Challenges |

|---|---|---|---|

| N-O Bond Cleavage | Reductive or oxidative cleavage of the weak nitrogen-oxygen bond. researchgate.net | Access to open-chain synthons; synthesis of other heterocycles. | Achieving selectivity; controlling the reaction pathway to avoid decomposition. |

| Skeletal Rearrangement | Conversion of the isoxazole core into different heterocyclic systems (e.g., thiazoles). acs.org | Rapid generation of molecular diversity from a single scaffold. | Understanding the mechanism; expanding the scope of catalysts and substrates. |

| C-H Bond Activation | Direct functionalization of C-H bonds on the isoxazole or its substituents. researchgate.net | Atom-economical synthesis of complex derivatives. | Regioselectivity control; overcoming the relative inertness of certain C-H bonds. |

| SNAr Reactions | Nucleophilic aromatic substitution on activated isoxazoles (e.g., 5-nitroisoxazoles). mdpi.com | Synthesis of highly functionalized isoxazoles with diverse linkers. | Requires activated substrates; managing potential side reactions. |

Advancements in Applications within Emerging Technologies

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are investigated for a wide array of biological activities. researchgate.netnih.gov A key future direction for this compound is the systematic exploration of its potential in emerging therapeutic areas and materials science. The specific substitution pattern of the m-tolyl group can significantly influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets.

Current research on related isoxazoles has identified potent inhibitors of enzymes and receptors involved in cancer, inflammation, and neurological disorders. researchgate.net These include inhibitors of Heat shock protein 90 (Hsp90), cyclooxygenases (COX), 5-Lipoxygenase (5-LOX), and Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase. frontiersin.orgnih.govnih.govresearchgate.net Moreover, isoxazole-based compounds are being designed as modulators for AMPA receptors and antagonists for Toll-like receptors (TLR8), highlighting their versatility. mdpi.comnih.gov The challenge is to leverage this knowledge to design and screen this compound derivatives for activity against these and other novel targets. Beyond medicine, the unique photophysical properties of some heterocyclic compounds suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors, an area that remains largely unexplored for this specific compound.

Table 3: Investigated Applications of Isoxazole Scaffolds